
2-(3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3,8-dimetil-2-oxo-4,5,6,7,8,8a-hexahidro-1H-azulen-5-il)prop-2-enoico, también conocido como ácido pechueloico, es un compuesto sesquiterpenoide. Se caracteriza por su estructura única, que incluye un sistema de anillo hexahidroazuleno. Este compuesto se encuentra en diversas fuentes naturales y se ha estudiado por sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(3,8-dimetil-2-oxo-4,5,6,7,8,8a-hexahidro-1H-azulen-5-il)prop-2-enoico normalmente implica la ciclización de moléculas precursoras seguida de modificaciones del grupo funcional.
Métodos de Producción Industrial
Los métodos de producción industrial de este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, utilizando técnicas como la química de flujo continuo y los procesos catalíticos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(3,8-dimetil-2-oxo-4,5,6,7,8,8a-hexahidro-1H-azulen-5-il)prop-2-enoico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes actividades biológicas.
Sustitución: Las reacciones de sustitución pueden introducir nuevos sustituyentes en el anillo hexahidroazuleno o en la parte de ácido prop-2-enoico.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para las reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas, disolventes como diclorometano o etanol, y catalizadores para mejorar las velocidades de reacción .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir análogos más saturados.
Aplicaciones Científicas De Investigación
El ácido 2-(3,8-dimetil-2-oxo-4,5,6,7,8,8a-hexahidro-1H-azulen-5-il)prop-2-enoico se ha estudiado para diversas aplicaciones de investigación científica:
Química: Sirve como un compuesto modelo para estudiar la síntesis y la reactividad de los sesquiterpenoides.
Biología: El compuesto ha mostrado posibles actividades biológicas, incluyendo efectos antiinflamatorios y antimicrobianos.
Medicina: Estudios preliminares sugieren que puede tener potencial terapéutico en el tratamiento de ciertas enfermedades, aunque se necesita más investigación.
Industria: Podría utilizarse en el desarrollo de nuevos materiales o como precursor de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(3,8-dimetil-2-oxo-4,5,6,7,8,8a-hexahidro-1H-azulen-5-il)prop-2-enoico implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando su actividad. Por ejemplo, podría inhibir ciertas enzimas implicadas en las vías inflamatorias, lo que llevaría a una reducción de la inflamación .
Comparación Con Compuestos Similares
Compuestos Similares
α-Selineno: Otro sesquiterpenoide con una estructura hexahidroazuleno similar.
γ-Costol: Un compuesto relacionado con un esqueleto de carbono similar pero con diferentes grupos funcionales.
Unicidad
El ácido 2-(3,8-dimetil-2-oxo-4,5,6,7,8,8a-hexahidro-1H-azulen-5-il)prop-2-enoico es único debido a sus grupos funcionales específicos y la presencia de la parte de ácido prop-2-enoico, que puede conferir actividades biológicas distintas en comparación con otros compuestos similares .
Propiedades
IUPAC Name |
2-(3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSKBJBODQVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
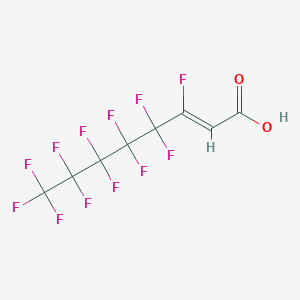
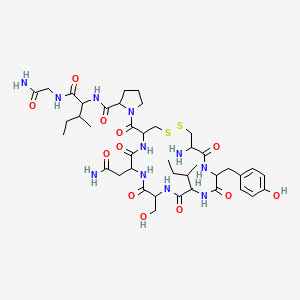
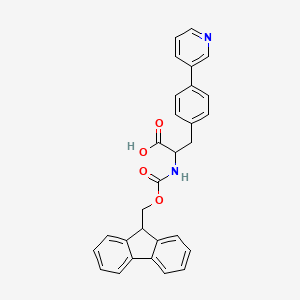
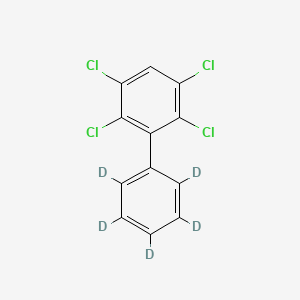


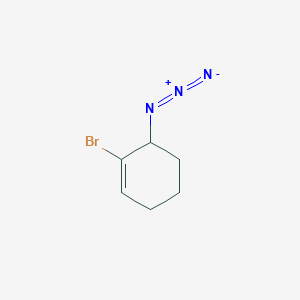
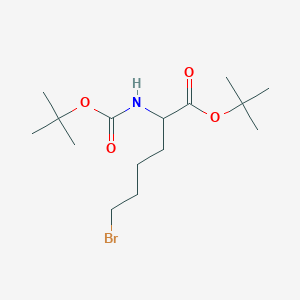
![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)
![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)
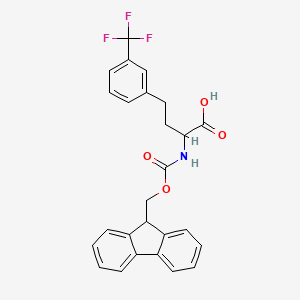
![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)
![1-(3-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12308322.png)
